molecular formula C22H19FN4O2 B6493069 N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide CAS No. 955543-01-8

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide

Cat. No.: B6493069
CAS No.: 955543-01-8
M. Wt: 390.4 g/mol
InChI Key: BKUSAIREHCNGFW-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3,4-dimethylbenzamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methoxy group at the 6-position and a 2-fluoro-5-phenyl moiety.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-13-4-5-16(10-14(13)2)22(28)25-18-11-15(6-7-17(18)23)19-12-27-20(24-19)8-9-21(26-27)29-3/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSAIREHCNGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core heterocycles, and functional groups, leading to differences in physicochemical properties, binding affinity, and pharmacokinetics. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS No. or Identifier) Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Imidazo[1,2-b]pyridazine 6-methoxy, 2-fluoro-5-phenyl, 3,4-dimethylbenzamide Hypothesized kinase inhibitor (structural analogy to imidazo-based kinase inhibitors)
N-(2-fluoro-5-{[2-(glycoloylamino)imidazo[1,2-b]pyridazin-6-yl]oxy}phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (1005783-52-7) Imidazo[1,2-b]pyridazine Glycoloylamino at C2, pyrazole carboxamide Enhanced solubility due to glycoloylamino; potential for improved metabolic stability
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8) Imidazo[1,2-b]pyridazine Trifluoromethyl, pivalamide Increased lipophilicity (CF₃ group); pivalamide may reduce rapid hydrolysis
EP 3 532 474 B1 Derivatives Triazolo[3,4-c][1,4]oxazine Fluorophenyl, trifluoropropyl Optimized for CNS penetration; triazolo-oxazine core shows higher metabolic stability
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin derivatives (7a-c) Benzo[b][1,4]oxazin Amino-pyrimidinyl, substituted phenyl Broad-spectrum activity in antimicrobial assays; lower logP compared to imidazo-pyridazines

Key Observations

Substituent Impact: The 6-methoxy group in the target compound may enhance binding to hydrophobic kinase pockets, whereas glycoloylamino in 1005783-52-7 improves aqueous solubility . Trifluoromethyl groups (e.g., 1383619-76-8) increase lipophilicity and resistance to oxidative metabolism but may reduce solubility .

Triazolo-oxazine derivatives () exhibit superior metabolic stability due to reduced susceptibility to cytochrome P450 enzymes .

Pharmacokinetic Considerations: The 3,4-dimethylbenzamide group in the target compound may slow renal clearance compared to pivalamide (1383619-76-8), which is prone to esterase-mediated hydrolysis . Compounds with glycoloylamino (1005783-52-7) or oxadiazole moieties () show improved bioavailability in preclinical models .

Research Findings and Limitations

  • Biological Data Gap : While structural analogs are well-studied, specific IC₅₀, solubility, or in vivo data for the target compound are absent in the provided evidence.

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